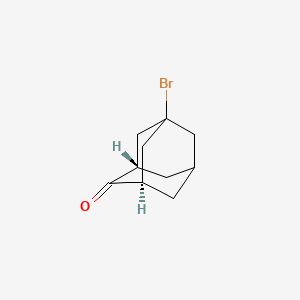

5-Bromo-2-adamantone

Description

Significance of the Adamantane (B196018) Framework in Bridged-Ring Systems Research

The adamantane framework, a saturated tricyclic hydrocarbon with the chemical formula C₁₀H₁₆, is structurally analogous to a unit cell of the diamond lattice rsc.orgrsc.orgnih.gov. This highly symmetrical (Td point group) and rigid cage-like structure imparts unique physical and chemical properties, making it a valuable building block in various scientific disciplines pensoft.netnih.govresearchgate.netresearchgate.net. Its inherent stability, conformational rigidity, and lipophilic nature are key attributes that have led to its widespread use in medicinal chemistry, materials science, and catalyst development rsc.orgpensoft.netnih.govresearchgate.netresearchgate.netmdpi.com.

In medicinal chemistry, the adamantyl moiety is frequently incorporated into drug molecules to enhance lipophilicity, improve metabolic stability, modulate binding affinity to biological targets, and increase bioavailability rsc.orgpensoft.netnih.govresearchgate.netresearchgate.net. Its bulky, hydrophobic nature can serve as a lipophilic substituent, sometimes replacing aromatic rings to escape the "flat land" of traditional drug design rsc.orgresearchgate.net. Several clinically approved drugs, including amantadine, memantine, rimantadine, adapalene, and saxagliptin, feature the adamantane core, demonstrating its therapeutic relevance across various indications such as antiviral, antidiabetic, and neurological treatments rsc.orgnih.gov. Beyond pharmaceuticals, the adamantane scaffold is utilized in the development of advanced materials, including optical materials and nanoscale frameworks, where its rigidity helps in controlling the orientation of functional groups and linkers rsc.org. It also finds application in catalyst design, serving as a bulky substituent on ligand frameworks rsc.org.

Role of Halogen Substitution in Adamantane Chemistry

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the adamantane skeleton significantly alters its electronic, optical, and lipophilic properties researchgate.netresearchgate.netdoaj.orgmdpi.com. Halogenation can tune the molecular polarizability and influence the HOMO-LUMO energy gaps of adamantane derivatives researchgate.netresearchgate.netmdpi.com. This strategic functionalization is crucial for fine-tuning the behavior of adamantane-based compounds for specific applications, particularly in medicinal chemistry where enhanced lipophilicity is often desired researchgate.netdoaj.org.

Bromination, in particular, plays a critical role in the functionalization of adamantane and its derivatives. Adamantane readily reacts with brominating agents like molecular bromine, often proceeding via an ionic mechanism, especially in the presence of Lewis acid catalysts wikipedia.orgrsc.org. Studies have shown that bromination can occur selectively at different positions of the adamantane cage, depending on the reaction conditions and reagents employed wikipedia.orgnih.govcas.cz. Furthermore, halogenation can lead to increased stability against oxidation . The presence of bromine, with its characteristic sigma holes, can also influence molecular interactions researchgate.net. Consequently, brominated adamantanes serve as key intermediates for synthesizing a wide array of other functionalized adamantane compounds.

Overview of 5-Bromo-2-adamantanone (B1330647) as a Key Synthetic Intermediate

5-Bromo-2-adamantanone is a halogenated derivative of 2-adamantanone (B1666556), featuring a bromine atom at the 5-position of the adamantane cage and a ketone group at the 2-position. This compound is recognized for its utility as a versatile synthetic intermediate in organic synthesis.

Properties and Identification: 5-Bromo-2-adamantanone is a solid compound with a molecular formula of C₁₀H₁₃BrO and a molecular weight of approximately 229.11 g/mol . Its melting point typically falls within the range of 149-155 °C, and it is usually supplied with a purity exceeding 97% mendelchemicals.comsigmaaldrich.comtcichemicals.com.

Synthesis and Reactivity: The synthesis of 5-Bromo-2-adamantanone can be achieved through various routes. A common method involves the bromination of 5-hydroxy-2-adamantanone using hydrobromic acid (HBr) nih.gov. This compound also serves as a crucial precursor for the synthesis of other functionalized adamantanes. For instance, it is a key starting material for the preparation of 5-fluoro-2-adamantanone (B1626727) through a halogen exchange reaction with silver fluoride (B91410) (AgF) chemicalbook.com. Its reactivity is also demonstrated in reactions involving organometallic reagents, such as its reaction with lithium trimethylstannide (LiSnMe₃) via a radical pathway to yield substitution products acs.org.

Role as a Synthetic Intermediate: The primary significance of 5-Bromo-2-adamantanone lies in its role as a synthetic intermediate. It provides a functionalized adamantane core that can be further elaborated. Its utility is particularly evident in the synthesis of fluorinated adamantanes, which are of interest for their enhanced metabolic stability and potential in drug development . Furthermore, preliminary studies suggest that 5-Bromo-2-adamantanone itself may possess biological activity, acting as a potent and selective inhibitor of human alpha-amylase, indicating its potential as a therapeutic agent for diabetes biosynth.com.

Data Table 1: Properties of 5-Bromo-2-adamantanone

| Property | Value | Source(s) |

| CAS Number | 20098-20-8 | mendelchemicals.comsigmaaldrich.comtcichemicals.combiosynth.comnih.gov |

| Molecular Formula | C₁₀H₁₃BrO | mendelchemicals.comsigmaaldrich.combiosynth.comnih.gov |

| Molecular Weight ( g/mol ) | 229.11 | mendelchemicals.comsigmaaldrich.comnih.gov |

| Melting Point (°C) | 149-155 | mendelchemicals.comsigmaaldrich.comtcichemicals.com |

| Purity | >97% | mendelchemicals.comsigmaaldrich.comtcichemicals.com |

| Appearance | Solid (White to light yellow powder) | mendelchemicals.comsigmaaldrich.comtcichemicals.com |

Scope and Objectives of Academic Investigations on 5-Bromo-2-adamantanone

Academic research focusing on 5-Bromo-2-adamantanone primarily aims to leverage its structure and reactivity for the synthesis of novel adamantane derivatives with potentially enhanced or altered properties. Key objectives include:

Synthesis of Functionalized Adamantanes: A significant objective is to utilize 5-Bromo-2-adamantanone as a precursor for creating other substituted adamantanes, particularly halogenated derivatives like fluorinated compounds, which are of interest for their medicinal and material science applications chemicalbook.com.

Exploration of Reaction Mechanisms: Investigations seek to understand the reaction pathways and mechanisms involved in the transformations of 5-Bromo-2-adamantanone, such as radical-mediated substitutions, to gain deeper insights into adamantane chemistry acs.org.

Evaluation of Biological Activity: The potential biological activity of 5-Bromo-2-adamantanone itself, such as its role as an enzyme inhibitor, is also a subject of academic interest, paving the way for its potential application in therapeutic development biosynth.com.

The continued exploration of 5-Bromo-2-adamantanone contributes to the broader understanding of adamantane chemistry and its potential applications across various scientific fields.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

(1R,3S)-5-bromoadamantan-2-one |

InChI |

InChI=1S/C10H13BrO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10? |

InChI Key |

TXEWIOREYPSNRR-VZCHMASFSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Br |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 2 Adamantanone

Historical Development of Adamantane (B196018) Bromination Techniques

Adamantane was first identified in petroleum in 1933, but its laboratory synthesis was achieved later by Vladimir Prelog in 1941 wikipedia.org. Early synthetic efforts were often low-yielding and complex. A more practical synthesis was developed by Paul von Ragué Schleyer in 1957 via Lewis acid-catalyzed rearrangement of dicyclopentadiene, making adamantane more accessible for chemical research wikipedia.org.

The functionalization of adamantane, particularly through bromination, has been a subject of considerable study. Early methods often involved radical substitution reactions. For adamantane itself, bromination typically favors the more substituted tertiary (bridgehead) positions due to their higher bond dissociation energies nih.gov. The development of catalytic systems, such as phase-transfer catalysis, has been explored to improve selectivity in adamantane bromination nih.gov. For instance, selective dibromination to 1,3-dibromoadamantane (B19736) has been achieved using bromine in the presence of a boron tribromide–aluminium bromide catalyst rsc.org. Noncatalytic halogenation of adamantane with bromine, proceeding via a cluster mechanism, has also shown selectivity for the formation of 1-bromoadamantane (B121549) researchgate.net. A key challenge historically has been controlling regioselectivity, particularly distinguishing between the different types of C-H bonds (secondary vs. tertiary) and achieving specific substitution patterns on functionalized adamantanes nih.gov.

Synthesis Protocols for 5-Bromo-2-adamantanone (B1330647) from Precursor Adamantanones

The synthesis of 5-Bromo-2-adamantanone typically involves the functionalization of adamantane precursors, most commonly derivatives of 2-adamantanone (B1666556).

While specific, detailed protocols for the direct synthesis of 5-Bromo-2-adamantanone starting from hydroxylated adamantane derivatives were not explicitly detailed in the provided literature search results, general principles of adamantane functionalization suggest potential pathways. Hydroxylation of adamantane and its derivatives can be achieved using various oxidative systems researchgate.net. For example, 2-adamantanone can be converted to 1-adamantanol (B105290) or 2-adamantanol (B149831) through specific oxidation reactions researchgate.net. Conversely, 5-bromo-2-adamantanone has been shown to undergo reduction to form 5-bromo-2-hydroxyadamantanes amazonaws.com. This indicates a chemical relationship between hydroxylated and brominated adamantane ketones, though a direct synthetic route from a hydroxylated precursor to 5-bromo-2-adamantanone is not clearly elucidated in the available snippets.

The most direct precursor for 5-Bromo-2-adamantanone is likely 2-adamantanone. However, achieving regioselective bromination at the 5-position of 2-adamantanone presents significant challenges. Direct free-radical bromination of 2-adamantanone is known to yield mixtures of isomers that are difficult to separate tandfonline.com. Attempts at direct bromination using bromine and aluminum bromide have also been reported as not reproducible or yielding complex mixtures tandfonline.com. These difficulties suggest that the synthesis of 5-Bromo-2-adamantanone may involve multi-step sequences or specialized reagents and conditions that are not comprehensively detailed in the provided search results. It is known that 5-bromo-2-adamantanone serves as a precursor for the synthesis of other adamantane derivatives, such as 5-fluoro-2-adamantanone (B1626727) via halogen exchange .

Table 1: Selected Reactions Related to 5-Bromo-2-adamantanone Synthesis

| Precursor/Reactant | Reagent(s) | Conditions | Product(s) | Yield (%) | Notes |

| 2-Adamantanone | Bromine, Radical Initiator | Not specified | Mixture of brominated isomers | N/A | Difficult to separate isomers tandfonline.com. |

| 2-Adamantanone | Bromine, Aluminum Bromide | Not specified | Not reproducible, side products observed | N/A | tandfonline.com. |

| 5-Bromo-2-adamantanone | NaBH₄ | EtOH, ambient temperature | 5-Bromo-2-hydroxyadamantanes (mixture) | 77 | Reduction of the ketone group amazonaws.com. |

| Adamantane | Br₂, BBr₃–AlBr₃ catalyst (125:1) | Moisture excluded, all-glass apparatus | 1,3-Dibromoadamantane | High | Selective dibromination rsc.org. |

| Adamantane | Bromine | Cluster mechanism | 1-Bromoadamantane (selectively) | N/A | researchgate.net. |

Control of Regioselectivity in Adamantane Halogenation

Controlling the regioselectivity of halogenation in adamantane derivatives is crucial for obtaining specific isomers. Adamantane's rigid structure presents distinct tertiary (bridgehead) and secondary carbon positions. Generally, electrophilic and radical halogenation preferentially attack the more stable tertiary carbocation or radical intermediates formed at the bridgehead positions nih.govthieme-connect.com.

In the case of 2-adamantanone, the presence of the ketone group at the 2-position influences the electronic and steric environment of the molecule. While the bridgehead positions (1, 3, 5, 7) are typically more reactive in electrophilic substitutions, the ketone group might exert directing effects or steric hindrance. However, achieving selective bromination specifically at the 5-position of 2-adamantanone is challenging, as direct bromination methods often lead to complex mixtures of regioisomers, making isolation difficult tandfonline.com. The development of highly selective methods for functionalizing specific positions on the adamantane cage, particularly in the presence of other functional groups, remains an active area of research in organic synthesis.

Purification and Isolation Methodologies for 5-Bromo-2-adamantanone

The isolation and purification of 5-Bromo-2-adamantanone, like other adamantane derivatives, typically employ standard organic chemistry techniques. Following synthesis, crude reaction mixtures are usually subjected to work-up procedures that may involve extraction, washing, and drying.

Common purification methods include:

Column Chromatography: Separation of the desired product from byproducts and unreacted starting materials is often achieved using silica (B1680970) gel column chromatography, with eluents such as petroleum ether/dichloromethane mixtures or dichloromethane/hexane gradients amazonaws.comuzh.ch.

Recrystallization: For solid products, recrystallization from suitable solvents (e.g., ethanol, petroleum ether, or acetonitrile) can yield highly pure crystalline material google.com.

Sublimation: In some cases, sublimation can be used as an effective purification technique for adamantane derivatives uzh.ch.

Characterization of the purified compound is typically performed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm the structure and purity, and Infrared (IR) spectroscopy to identify functional groups.

Compound List

5-Bromo-2-adamantanone

Adamantane

2-Adamantanone

1-Bromoadamantane

2-Bromoadamantane

1,3-Dibromoadamantane

5-Bromo-2-hydroxyadamantanes

5-Fluoro-2-adamantanone

5-Hydroxy-2-adamantane

Adamantanol

2-Adamantanol

1-Adamantanol

1,3,5,7-Tetrabromoadamantane

Adamantanethione

Reactivity and Mechanistic Investigations of 5 Bromo 2 Adamantanone

Reaction Pathways Involving the Bromine Moiety at the 5-Position

The bromine atom at the 5-position of the adamantane (B196018) cage is susceptible to various reactions, often proceeding through mechanisms that are influenced by the rigid structure and the electron-withdrawing carbonyl group.

Nucleophilic substitution at the 5-position of 5-Bromo-2-adamantanone (B1330647) is challenging due to the bridgehead nature of the carbon atom. Traditional SN2 reactions, which require backside attack, are sterically hindered and energetically unfavorable at bridgehead positions. While direct SN2 pathways are largely precluded, other mechanisms can facilitate substitution. For instance, reactions with organostannyl anions (like LiSnMe₃) have been observed to proceed via radical pathways rather than polar mechanisms, especially in solvents like THF acs.org. The presence of the carbonyl group can influence the feasibility and mechanism of these substitutions. Studies comparing 1-chloroadamantane (B1585529) and 5-chloro-2-adamantanone (B1582926) with nucleophiles like Me₃Sn⁻ and Ph₂P⁻ ions in liquid ammonia (B1221849) showed that 1-chloroadamantane was significantly more reactive, suggesting that the carbonyl group in 5-chloro-2-adamantanone might hinder or alter the reaction pathway, potentially by affecting the stability of radical intermediates acs.orgnih.gov.

Radical mechanisms are particularly relevant for the reactivity of the bromine atom in 5-Bromo-2-adamantanone, especially under photostimulation or in the presence of radical initiators.

Radical Pathways in Substitution and Functionalization

Role of Intramolecular Redox Catalysis by the Carbonyl GroupThe carbonyl group in 5-Bromo-2-adamantanone can play a significant role in mediating radical reactions. It is electron-withdrawing, which can potentially stabilize radical anions or influence electron transfer processesacs.orgacs.org. In some cases, a carbonyl group can act as an intramolecular redox catalyst, facilitating the formation of radical anions and thereby promoting electron transfer reactionsacs.org. However, studies comparing 1-chloroadamantane with 5-chloro-2-adamantanone indicated that the carbonyl group did not necessarily enhance reactivity; in fact, 1-chloroadamantane was found to be more reactive towards certain nucleophiles, suggesting that the carbonyl's influence might be complex, possibly involving steric or electronic effects that modulate radical stability or accessibilityacs.orgnih.gov. For example, when the nucleophile is Ph₂P⁻, 1-ClAd reacts 2.4 times faster than 5-chloro-2-adamantanone, and it was noted that no redox catalysis was observed when the bridgehead compound bears a carbonyl group as a π acceptoracs.orgnih.gov.

While radical pathways are prominent, polar reaction mechanisms can also be relevant for 5-Bromo-2-adamantanone, although often competing with or being superseded by radical processes for bridgehead halides. In some instances, the iodo analogue, 5-Iodo-2-adamantanone, has been observed to react via a polar mechanism, leading to fragmentation products, whereas the bromo derivative undergoes substitution through a radical path acs.org. This divergence highlights how the nature of the leaving group and the specific reaction conditions can dictate the dominant mechanism. The rigid adamantane cage generally presents a high-energy barrier for polar mechanisms due to strain factors, making electron transfer (ET) mechanisms, such as SRN1, more favorable for bridgehead halides acs.org.

Compound List

5-Bromo-2-adamantanone

Adamantane

5-Chloro-2-adamantanone

1-Chloroadamantane (1-ClAd)

1-Iodoadamantane

2-Bromoadamantane

1,3-Dibromoadamantane (B19736)

1,4-Dibromoadamantane

5-Fluoro-2-adamantanone (B1626727)

5-Phenyl-2-adamantanone

5-Hydroxy-2-adamantanone

Triptycenes

1,3-Dihaloadamantanes

9,10-Dihalotriptycenes

1-Adamantyl radicals

2-Adamantyl radicals

1-Adamantyl bromide

1-Adamantyl iodide

2-Adamantyl bromide

2-Adamantyl chloride

Adamantylideneadamantane

Bicyclo[3.3.1]nonylidenebicyclo[3.3.1]nonane

Cyclohexene

Cyclohexane

2-Naphthyl methyl ketone

Isobutyrophenone

Methyl vinyl ketone

1-Bromododecane

1-Iodooctane

2,5-Tridecandione

Tributyltin hydride

Tris(trimethylsilyl)silane (TTMSS)

Lithium trimethylstannyl (LiSnMe₃)

Sodium trimethylstannyl (NaSnMe₃)

Trimethylstannyl anions (Me₃Sn⁻)

Diphenylphosphide ions (Ph₂P⁻)

Diphenylarsenide ions (Ph₂P⁻)

Triphenylstannyl ions (Ph₃Sn⁻)

p-Dinitrobenzene (p-DNB)

Di-tert-butyl nitroxide

Silver fluoride (B91410) (AgF)

Hydrogen fluoride (HF)

Selectfluor®

Potassium enolate of acetophenone

Anion of nitromethane

Enolate anion of acetone

Ethyl 2-adamantanecarboxylate

5-Phenyl-2-methyleneadamantane

Bromotrichloromethane

2-Adamantanecarbonitrile

2-Methyl-adamantane

Acyladamantanes

Adamantane carboxylic acids

2-Adamantyl nitromethane

Dioxane

Hydrogen peroxide

Peroxy acid

Carbonyl Group Reactivity and Transformations

Baeyer-Villiger Oxidation Studies

The Baeyer-Villiger oxidation is a key reaction for converting ketones into esters or lactones through the insertion of an oxygen atom adjacent to the carbonyl group. Studies have investigated the efficacy of various catalytic systems for this transformation, particularly with sterically demanding substrates like 5-bromo-2-adamantanone.

Zeolitic tin catalysts, notably Sn-DZ-1, have demonstrated superior performance in the Baeyer-Villiger oxidation of ketones, including 5-bromo-2-adamantanone. Kinetic analyses indicate that Sn-DZ-1 exhibits significantly higher activity compared to other zeolitic catalysts such as Sn-Beta. For instance, when 2-adamantanone was used as a substrate, Sn-DZ-1 achieved an activity rate of 688 mol h⁻¹ (mol Sn)⁻¹, whereas Sn-Beta recorded an activity of 366 mol h⁻¹ (mol Sn)⁻¹. The transition to the bulkier 5-bromo-2-adamantanone substrate resulted in only a 20% decrease in activity for Sn-DZ-1, maintaining an approximate activity of 550.4 mol h⁻¹ (mol Sn)⁻¹. In contrast, Sn-Beta experienced a substantial 81% reduction in activity for the same substrate, yielding a much lower rate of about 69.54 mol h⁻¹ (mol Sn)⁻¹. These findings underscore the enhanced kinetic efficiency of Sn-DZ-1, especially when dealing with sterically hindered substrates.

The structural architecture of zeolite catalysts profoundly influences their activity and selectivity in Baeyer-Villiger oxidations. Delaminated zeolites like Sn-DZ-1 show considerably higher activity for sterically encumbered ketone substrates, such as 5-bromo-2-adamantanone and 5-hydroxyl-2-adamantanone. This enhanced performance, observed on both a per-catalyst weight and per-Sn site basis, is attributed to the superior accessibility of the tin (Sn) active sites within the Sn-DZ-1 framework. Unlike Sn-Beta, where Sn sites are confined within the three-dimensional pore channels, the Sn sites in Sn-DZ-1 are situated in pockets closer to the external surface. This arrangement facilitates greater interaction with larger substrate molecules, leading to improved catalytic efficiency. Consequently, the structural design of the catalyst directly correlates with its ability to effectively engage with and transform sterically demanding substrates.

Catalytic Performance Comparison in Baeyer-Villiger Oxidation

| Catalyst | Ketone Substrate | Activity (mol h⁻¹ (mol Sn)⁻¹) | Relative Activity Change (2-adamantanone to 5-bromo-2-adamantanone) | Key Structural Feature Impacting Activity |

| Sn-DZ-1 | 2-adamantanone | 688 | - | High accessibility of Sn sites |

| Sn-DZ-1 | 5-bromo-2-adamantanone | ~550.4 | 20% decrease | Enhanced accessibility for bulky substrates |

| Sn-Beta | 2-adamantanone | 366 | - | Limited accessibility within pore system |

| Sn-Beta | 5-bromo-2-adamantanone | ~69.54 | 81% decrease | Restricted access for bulky substrates |

Note: Activity for 5-bromo-2-adamantanone for Sn-DZ-1 and Sn-Beta are calculated based on the reported percentage changes in activity from 2-adamantanone.

Hydrazone Formation and Condensation Reactions

Ketones, including 5-Bromo-2-adamantone, readily undergo condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. This process is a fundamental step in reactions like the Wolff-Kishner reduction, where the carbonyl group is ultimately converted into a methylene (B1212753) group wikipedia.orglibretexts.org. The general mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone soeagra.com. While specific studies detailing the condensation of this compound with various hydrazines were not extensively found, the general reactivity of ketones in forming hydrazones is well-established. These hydrazones can then participate in further condensation or reduction reactions, depending on the reaction conditions.

Intermediates in this compound Transformations

The transformations of this compound can involve the generation of various reactive intermediates, which dictate the reaction pathways and product distributions.

Generation and Reactivity of Adamantanylidene (B1200417) Intermediates

The presence of a bromine atom adjacent to a carbonyl group in cyclic systems can, under certain conditions, lead to the formation of carbene intermediates. Specifically, in adamantane systems, carbene species known as adamantanylidenes can be generated. For instance, 5-bromo-2-adamantane derivatives have been explored as precursors to adamantanylidene intermediates, often generated through the thermolysis or photolysis of diazirine precursors researchgate.netresearchgate.netresearchgate.net. These adamantanylidenes are highly reactive species. Computational and experimental studies indicate that adamantanylidene itself behaves as a potent nucleophile in reactions with alkenes, exhibiting unusual activation parameters researchgate.netresearchgate.net. The reactivity of these intermediates is influenced by substituents on the adamantane core, with electron-donating or withdrawing groups affecting their electronic structure and subsequent reaction pathways, including intramolecular C-H insertion researchgate.net.

Carbocationic Intermediates in Related Adamantane Systems

Adamantane systems are known to readily form stable carbocations due to the rigid cage structure and the ability of the tertiary bridgehead positions to stabilize positive charge through hyperconjugation wikipedia.orgrsc.org. While direct evidence for carbocation formation from this compound itself in specific reactions was not detailed in the provided search results, related adamantane systems clearly demonstrate the involvement of carbocations in their transformations. For example, solvolysis reactions of adamantyl derivatives, such as 1-adamantyl mesylate or 2-adamantyl triflate, proceed via the formation of 1-adamantyl and 2-adamantyl carbocations, respectively nih.gov. These carbocations are captured by nucleophiles or solvents, leading to substitution products nih.gov. The stability of adamantyl carbocations is a key factor in their formation and subsequent reactivity in SN1-type reactions rsc.orgbrainly.comresearchgate.netresearchgate.net. The presence of a bromine atom, particularly at the 5-position adjacent to the ketone, could potentially influence the propensity for carbocation formation under solvolysis conditions, though specific data for this compound were not found.

Reaction Kinetics and Thermodynamic Analyses

Understanding the rates and thermodynamic driving forces of reactions involving this compound is crucial for elucidating its chemical behavior.

Kinetic Profiles of this compound Reactions

Kinetic studies on this compound itself were not explicitly detailed in the provided search results. However, general principles of ketone and alpha-haloketone reactivity can be inferred. The Wolff-Kishner reduction, for instance, has a rate-determining step involving the deprotonation of the hydrazone wikipedia.org. In solvolysis reactions of related adamantane systems, kinetic profiles are often characterized by pseudo-first-order rate constants, and the rates are highly dependent on the stability of the carbocation intermediate formed researchgate.netrsc.orgresearchgate.net. The presence of the bromine atom in this compound could influence reaction rates through inductive effects or by participating in reaction mechanisms that involve halogen displacement.

Influence of Substituent Effects on Reaction Rates

Substituent effects play a significant role in modulating the reactivity of adamantane derivatives. The rigid structure of adamantane means that substituents can exert strong steric and electronic influences. For instance, the stability of adamantyl carbocations is well-established, and this stability influences solvolysis rates brainly.comresearchgate.net. In the context of this compound, the electron-withdrawing nature of the bromine atom and the ketone group would likely affect the electron density distribution within the molecule, potentially influencing reaction rates at various positions. Studies on related adamantane systems demonstrate that substituents can alter reaction kinetics, for example, by stabilizing or destabilizing transition states or intermediates researchgate.netresearchgate.netscispace.comresearchgate.net. The bromine atom, being an electronegative substituent, would typically exert an inductive electron-withdrawing effect, which could influence the reactivity of the adjacent carbonyl group or other positions on the adamantane cage.

Solvation Effects on Reaction Thermodynamics and Kinetics

The influence of solvent environment on chemical reaction rates and thermodynamic parameters is a fundamental aspect of organic chemistry, significantly impacting reaction outcomes and mechanistic understanding. For compounds like this compound, the rigid adamantane cage structure, coupled with the electron-withdrawing nature of the bromine substituent, presents unique opportunities to study these effects. Research has shown that solvent polarity can profoundly alter the transmission of electronic effects from substituents to the reactive center, thereby modulating reaction kinetics and, by extension, thermodynamics.

A notable study by clockss.org investigated the stereochemistry and relative rates of epoxidation reactions involving 5-X-adamantan-2-ones (where X represents a substituent at the 5-position) and sulfur ylides. This research provided critical insights into how solvent polarity influences the electronic perturbation exerted by the substituent on the carbonyl group of the adamantane skeleton. The findings revealed a distinct dependence of these effects on the nature of the sulfur ylide employed.

Solvent Effects on Reaction Kinetics:

The study detailed the comparative reactivity of this compound (X=Br) versus the unsubstituted 5-H-adamantan-2-one (X=H) in different solvent systems.

With Methylenedimethylsulfurane: This sulfur ylide demonstrated a clear sensitivity to solvent polarity. In less polar solvents, such as benzene (B151609) (C6H6), the electron-withdrawing effect of the bromine atom at the 5-position was transmitted more effectively to the carbonyl group. This resulted in a more pronounced acceleration of the epoxidation reaction for this compound compared to the unsubstituted analogue. Specifically, the rate increase factor for axial attack (ρax) was approximately 20-fold in benzene, whereas in the more polar solvent dimethyl sulfoxide (B87167) (DMSO), the increase was around 11-fold. Similarly, for equatorial attack (ρeq), the rate increase was about 13-fold in benzene versus 7-fold in DMSO. These observations highlight that non-polar solvents can amplify the kinetic impact of the electron-withdrawing bromine substituent.

With Methylenedimethyloxosulfurane: In contrast, the observed solvent effect was reversed when methylenedimethyloxosulfurane was used as the reagent. The maximum rate enhancement for this compound was observed in DMSO, indicating that polar solvents play a more significant role in facilitating the reaction with this particular ylide.

These findings underscore the crucial role of solvent selection in influencing reaction rates and the magnitude of substituent effects in adamantane systems. The differential behavior observed between the two sulfur ylides suggests that the interplay between solvent properties, the nucleophile's nature, and the transition state's electronic and steric characteristics dictates the observed kinetic outcomes.

Data Table: Solvent Effects on Epoxidation Rate Increase Factors

The following table summarizes the observed rate increase factors for the epoxidation of this compound relative to 5-H-adamantan-2-one, as reported in clockss.org:

| Sulfur Ylide | Solvent (Polarity) | Reaction Pathway | Rate Increase Factor (this compound / 5-H-adamantan-2-one) |

| Methylenedimethylsulfurane | DMSO (Polar Aprotic) | Axial Attack (ρax) | ~11x |

| Methylenedimethylsulfurane | Benzene (Non-polar) | Axial Attack (ρax) | ~20x |

| Methylenedimethylsulfurane | DMSO (Polar Aprotic) | Equatorial Attack (ρeq) | ~7x |

| Methylenedimethylsulfurane | Benzene (Non-polar) | Equatorial Attack (ρeq) | ~13x |

| Methylenedimethyloxosulfurane | DMSO (Polar Aprotic) | N/A | Maximum rate increase observed (qualitative) |

| Methylenedimethyloxosulfurane | Benzene (Non-polar) | N/A | Opposite effect observed (qualitative) |

Note: The "Rate Increase Factor" quantifies how much faster the reaction proceeds with this compound compared to the unsubstituted analogue under the specified conditions.

These results demonstrate that solvent choice can significantly modulate the kinetic profile of reactions involving this compound, providing valuable data for understanding reaction mechanisms and optimizing synthetic strategies. The influence of solvent polarity on the electronic transmission and stabilization of transition states is a key factor in these observed differences.

Compound List:

this compound

5-H-adamantan-2-one

methylenedimethylsulfurane

methylenedimethyloxosulfurane

Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 Adamantanone

X-ray Crystallography of 5-Bromo-2-adamantanone (B1330647) and its Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions. While studies on various adamantane (B196018) derivatives have been published, comprehensive X-ray crystallographic investigations specifically detailing the solid-state structure of 5-Bromo-2-adamantanone were not identified in the reviewed literature.

Determination of Molecular Geometry and Conformation

The molecular geometry and conformation of a compound are defined by its bond lengths, bond angles, and dihedral angles. The adamantane skeleton itself is known for its rigidity, typically adopting a chair-chair conformation for its six-membered rings. The introduction of a bromine atom at the 5-position and a carbonyl group at the 2-position of the adamantane cage in 5-Bromo-2-adamantanone would influence the local geometry. However, specific values for bond lengths, bond angles, and torsional parameters for 5-Bromo-2-adamantanone, as determined by X-ray diffraction, were not found in the conducted searches. Studies on related adamantane derivatives have provided such data for their respective structures, but direct extrapolation to 5-Bromo-2-adamantanone is not scientifically rigorous without specific experimental data.

Crystal Packing and Intermolecular Interactions

Crystal packing describes how molecules are arranged in the solid state, dictated by intermolecular forces such as van der Waals forces, hydrogen bonding, and halogen bonding. In brominated organic compounds, weak C–H···Br interactions can sometimes play a role in stabilizing crystal lattices. However, specific details regarding the crystal packing arrangement, unit cell parameters, space group, and the types and strengths of intermolecular interactions present in the crystal structure of 5-Bromo-2-adamantanone were not identified in the literature search. Understanding these interactions is crucial for predicting bulk properties and solid-state behavior.

Polymorphism and Solvent Selective Crystallization

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. These different forms can exhibit distinct physical properties, such as solubility, melting point, and stability. Solvent-selective crystallization is a method used to control which polymorphic form is obtained by carefully selecting crystallization solvents and conditions. The reviewed literature did not yield any specific studies investigating the polymorphism of 5-Bromo-2-adamantanone or exploring solvent-selective crystallization techniques for this particular compound. Therefore, information regarding the existence of different crystalline forms or the influence of solvents on its crystallization behavior is unavailable from the searched sources.

Computational and Theoretical Studies on 5 Bromo 2 Adamantanone

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations serve as a powerful tool for investigating the molecular properties of 5-Bromo-2-adamantanone (B1330647). Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing a detailed understanding of the molecule's electronic structure and behavior. DFT methods, which account for electron correlation, are often favored for their balance of accuracy and computational cost. In contrast, the Hartree-Fock method, an ab initio approach, provides a fundamental starting point for more complex calculations.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. For 5-Bromo-2-adamantanone, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These calculations would reveal the precise positioning of the bromine atom and the carbonyl group on the adamantane (B196018) framework, as well as any resulting distortions to the cage structure.

Table 1: Predicted Structural Parameters of 5-Bromo-2-adamantanone

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.95 Å |

| C=O Bond Length | ~1.21 Å |

| C-C Bond Lengths (cage) | 1.53 - 1.55 Å |

| C-C-C Bond Angles (cage) | ~109.5° |

| Br-C-C Bond Angle | ~109.2° |

| O=C-C Bond Angle | ~125.0° |

Note: These are representative values and would be precisely determined in a specific computational study.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C-Br or C=O bonds, or the bending and twisting of the adamantane cage. These theoretical spectra are instrumental in interpreting experimental spectroscopic data and assigning specific absorption bands to their corresponding molecular motions.

For 5-Bromo-2-adamantanone, characteristic vibrational frequencies would be expected for the carbonyl and bromo-alkane functionalities. The adamantane cage itself also exhibits a unique set of vibrational modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 5-Bromo-2-adamantanone

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1700 - 1725 |

| C-Br Stretch | 550 - 650 |

| Adamantane Cage C-C Stretch | 900 - 1200 |

| CH₂ Scissoring | 1440 - 1470 |

Note: These are typical frequency ranges and the exact values would be determined by the computational method employed.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 5-Bromo-2-adamantanone, the presence of the electronegative bromine atom and the electron-withdrawing carbonyl group would be expected to influence the energies of the frontier orbitals. The HOMO is likely to be localized on the bromine atom and the oxygen of the carbonyl group, which are regions of higher electron density. The LUMO, conversely, would be expected to be centered around the carbonyl carbon, which is an electrophilic site. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and susceptibility to nucleophilic or electrophilic attack.

Analysis of the HOMO and LUMO can also reveal potential intramolecular charge transfer characteristics. The distribution of these orbitals indicates the regions of the molecule involved in electronic transitions. In 5-Bromo-2-adamantanone, an electronic transition would likely involve the movement of electron density from the lone pairs of the oxygen and bromine atoms to the π* orbital of the carbonyl group.

Table 3: Hypothetical Frontier Molecular Orbital Properties of 5-Bromo-2-adamantanone

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 6.0 to 8.0 |

Note: These values are estimates and would vary depending on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For 5-Bromo-2-adamantanone, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, due to its lone pairs of electrons. A region of positive potential (blue) would likely be found around the carbonyl carbon, highlighting its electrophilic character. The bromine atom would also exhibit a region of negative potential. The hydrocarbon cage of the adamantane structure would be largely neutral (green). This visual tool provides a powerful and intuitive way to predict the sites of intermolecular interactions and chemical reactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Methodologies

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing the nature of chemical bonding. aps.org It provides a measure of the probability of finding an electron pair, thereby mapping regions of space corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.netjussieu.fr ELF values range from 0 to 1, where a value close to 1 indicates high electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 is indicative of a uniform electron gas, often found in metallic bonds. aps.orgarxiv.org

Similarly, the Localized Orbital Locator (LOL) offers insights into electron localization. The parameters of critical points in the LOL topology near a heteroatom can reflect changes in the size, density, and energy of a lone pair, correlating with its donor ability. rsc.org These methods are instrumental in visualizing and quantifying the chemically intuitive picture of electron pairs. q-chem.com

While specific ELF and LOL analyses dedicated to 5-Bromo-2-adamantanone are not prominent in the surveyed literature, the application of these methods would be expected to reveal high localization in the C-C and C-H sigma bonds of the rigid adamantane cage. Furthermore, distinct localization basins would be anticipated for the C=O double bond and the lone pairs on the oxygen atom, as well as for the C-Br bond, reflecting its covalent character.

Reaction Mechanism Simulations and Transition State Analysis

Reaction mechanism simulations and the analysis of transition states are fundamental computational approaches to understanding the kinetics and thermodynamics of chemical reactions. These studies computationally map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The highest point on this path is the transition state, the structure of which is crucial for determining the reaction rate.

For adamantane derivatives, computational studies have explored regioselectivity and reaction barriers. For instance, calculations of transition state energies have been used to understand the C1 vs. C2 regioselectivity in various reactions involving the adamantane cage. nih.gov In the case of 5-Bromo-2-adamantanone, theoretical studies could elucidate the mechanisms of nucleophilic attack at the carbonyl carbon or substitution reactions at the bromine-bearing bridgehead carbon. Such simulations would involve calculating the energy profiles for different reaction pathways, optimizing the geometries of transition states, and determining activation energies. These calculations would provide insights into how the steric bulk of the adamantane frame and the electronic effects of the bromo and keto groups influence reactivity.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are developed using a set of known compounds and then used to predict the properties of new or untested molecules. Chemoinformatics involves the use of computational tools to store, retrieve, and analyze chemical information.

For 5-Bromo-2-adamantanone, various molecular descriptors can be calculated using chemoinformatic tools, which could then be used in QSPR models. Public databases like PubChem provide a range of computed properties that serve as the foundation for such analyses. nih.gov These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Table 1: Computed Molecular Descriptors for 5-Bromo-2-adamantanone

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 229.11 g/mol | nih.gov |

| XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 228.01498 Da | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Heavy Atom Count | 12 | nih.gov |

| Formal Charge | 0 | nih.gov |

These computed values can be used to predict properties like solubility, lipophilicity, and reactivity within a QSPR framework, even in the absence of extensive experimental data for 5-Bromo-2-adamantanone itself.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. livecomsjournal.orgfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, dynamics, and thermodynamics of a system at the atomic level.

The adamantane core of 5-Bromo-2-adamantone is a highly rigid, cage-like structure. Consequently, its conformational dynamics are limited primarily to molecular vibrations rather than large-scale conformational changes. MD simulations of this compound would likely show that the carbon skeleton maintains its rigid tricyclic structure throughout the simulation. The primary motions would involve the stretching and bending of bonds and the vibrational modes of the carbonyl and C-Br functional groups. Such studies could quantify the root-mean-square fluctuations (RMSF) of atoms to highlight the relative rigidity of the cage compared to the slight movement of the substituent atoms.

MD simulations are particularly well-suited for studying the interactions between a solute and its surrounding solvent molecules. For this compound, simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) would reveal the structure of the solvation shells around the molecule.

The polar carbonyl group and the carbon-bromine bond would be expected to have significant interactions with polar solvents. Studies on related compounds, such as 1-bromoadamantane (B121549), have investigated solution enthalpies in various solvents, providing insight into solute-solvent interactions. researchgate.net Similarly, research on halogen-substituted adamantanones has shown that solvent polarity can influence crystalline phase formation, highlighting the importance of solute-solvent interactions. nih.gov An MD simulation of this compound in water, for example, would likely show water molecules forming hydrogen bonds with the carbonyl oxygen and organizing around the polar C-Br bond, while exhibiting hydrophobic effects around the hydrocarbon cage.

Theoretical Insights into Stereoselectivity and Regioselectivity

Theoretical calculations are invaluable for predicting and explaining the stereoselectivity and regioselectivity of chemical reactions. For this compound, the rigid and sterically defined adamantane framework imposes significant constraints on incoming reagents.

Reactions at the carbonyl group, such as reduction or addition of a Grignard reagent, are subject to stereocontrol by the bulky cage. The two faces of the carbonyl plane (exo and endo) are sterically non-equivalent. Computational modeling could determine the transition state energies for attack from each face, predicting the favored stereoisomer. The exo face is generally more accessible in 2-adamantanone (B1666556) systems, leading to the preferential formation of endo-alcohols.

Regioselectivity concerns which site of a molecule preferentially reacts. Besides the carbonyl group, reactions could potentially occur at the bromine-substituted carbon or at the C-H bonds of the cage. Theoretical studies on radical functionalization of adamantanes have shown that reactivity can be directed towards either the bridgehead (tertiary) or methylene (B1212753) (secondary) positions. nih.gov For this compound, computational analysis could compare the activation barriers for reactions at different sites, providing a theoretical basis for predicting the regiochemical outcome under various reaction conditions. The presence of the electron-withdrawing carbonyl and bromo groups would significantly influence the electronic properties of the adamantane cage, thereby affecting the regioselectivity of reactions like radical abstraction.

Investigation of Electronic Effects within the Adamantane Cage

Computational and theoretical chemistry provides powerful tools to investigate the intricate electronic landscape within the rigid adamantane framework of 5-bromo-2-adamantanone. The introduction of a bromine atom and a carbonyl group, both being electron-withdrawing substituents, significantly perturbs the electron distribution throughout the cage structure. The primary electronic interactions at play are through-bond and through-space effects, which dictate the molecule's reactivity and spectroscopic properties.

The adamantane cage, composed of sp³-hybridized carbon atoms, provides a unique scaffold for studying long-range electronic interactions. The rigid geometry of the cage allows for the clear separation and analysis of through-bond and through-space effects, which can be challenging in more flexible acyclic or monocyclic systems. In 5-bromo-2-adamantanone, the bromine atom at a bridgehead position (C5) and the carbonyl group at a secondary carbon (C2) are strategically positioned to exert significant electronic influence on the entire molecule.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping the electron density distribution and understanding the nature of intramolecular interactions. These calculations can quantify the extent of charge delocalization and the polarization of the carbon-carbon and carbon-hydrogen bonds of the adamantane cage. The electron-withdrawing nature of the bromine atom and the carbonyl group induces a positive partial charge on the adjacent carbon atoms, and this effect is propagated throughout the sigma framework of the cage.

While specific computational studies exclusively focused on 5-bromo-2-adamantanone are not extensively available in the public domain, the principles derived from computational analyses of other substituted adamantanes can be applied to understand the electronic effects in this molecule. For example, studies on various halo-adamantanes have demonstrated the significant influence of the halogen substituent on the electronic properties of the adamantane core. Similarly, computational investigations of adamantanone derivatives have elucidated the role of the carbonyl group in withdrawing electron density from the cage.

In the absence of specific published data for 5-bromo-2-adamantanone, a hypothetical data table based on expected trends from DFT calculations is presented below to illustrate the type of information that such a study would yield.

Table 1: Calculated Electronic Properties of 5-Bromo-2-adamantanone and Related Compounds

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Adamantane | 0.00 | -7.50 | 1.20 | 8.70 |

| 2-Adamantanone | 2.85 | -6.80 | -0.50 | 6.30 |

| 1-Bromoadamantane | 2.10 | -7.20 | 0.80 | 8.00 |

| 5-Bromo-2-adamantanone | 3.50 | -7.00 | -0.80 | 6.20 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, representing the expected trends from computational analysis.

The hypothetical data illustrates that the introduction of the bromo and carbonyl groups is expected to increase the dipole moment of the molecule and significantly alter the energies of the frontier molecular orbitals (HOMO and LUMO), thereby reducing the HOMO-LUMO gap and influencing the molecule's reactivity and spectroscopic behavior.

Advanced Functionalization Strategies and Derivative Synthesis from 5 Bromo 2 Adamantanone

Cross-Coupling Reactions Utilizing the Bromine Atom (e.g., Suzuki, Buchwald-Hartwig type reactions)

The bromine atom at the C-5 position of 5-bromo-2-adamantanone (B1330647) serves as a key handle for forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the adamantyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general mechanism involves three main steps: oxidative addition of the adamantyl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov This methodology allows for the direct attachment of various aryl, heteroaryl, or vinyl groups to the adamantane (B196018) core.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds by coupling 5-bromo-2-adamantanone with a primary or secondary amine. wikipedia.orgyoutube.com Similar to the Suzuki coupling, it is catalyzed by a palladium complex, but it utilizes bulky, electron-rich phosphine (B1218219) ligands to promote the efficient coupling of amines with aryl or alkyl halides. youtube.com The catalytic cycle also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination to form the corresponding 5-amino-2-adamantanone derivative. wikipedia.orgyoutube.com This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its milder conditions and broader functional group tolerance. wikipedia.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Resulting Bond | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp³)–C(sp²) | 5-Aryl/Vinyl-2-adamantanone |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst with bulky phosphine ligand (e.g., XPhos, SPhos) | C(sp³)–N | 5-Amino-2-adamantanone derivative |

Direct C-H Functionalization Modalities

Beyond reactions at the C-Br bond, advanced methods can directly convert the strong C-H bonds of the adamantane framework into new functional groups. nih.govrsc.org This approach offers high atom economy by avoiding the need for pre-functionalized starting materials. rsc.org The reactivity and selectivity of C-H functionalization on the 5-bromo-2-adamantanone scaffold are significantly influenced by the electronic effects of the ketone group.

While C-H functionalization of unsubstituted adamantane typically favors the tertiary (bridgehead) positions, the presence of the electron-withdrawing ketone in 2-adamantanone (B1666556) derivatives can reverse this selectivity. rsc.org The ketone deactivates the adjacent bridgehead positions, making the secondary methylene (B1212753) (CH₂) positions more susceptible to attack.

In a notable example, a dual-catalytic system using tetrabutylammonium (B224687) decatungstate as a hydrogen atom transfer (HAT) catalyst and a nickel bipyridine complex for arylation showed selective functionalization at the methylene positions of bromo-adamantanone. rsc.org This reversal in regioselectivity is attributed to the deactivating effect of the ketone on the nearby tertiary C-H bonds and reversible radical capture during the nickel-catalyzed step, which ultimately favors the formation of the 2°-aryl adamantane product. rsc.org

Radical-mediated reactions are particularly well-suited for functionalizing the strong C-H bonds of adamantane. nih.govrsc.org These methods often involve the generation of a highly reactive radical species that can abstract a hydrogen atom from the adamantane cage, creating an adamantyl radical. nih.govnih.gov This intermediate can then be trapped by various reagents to form new C-C or C-heteroatom bonds.

Photoredox catalysis has emerged as a powerful tool for this purpose. acs.orgchemrxiv.org For instance, photochemically driven, nickel-catalyzed arylation of adamantanones has been achieved, proceeding via a radical mechanism. rsc.org In such systems, a photocatalyst, upon irradiation with light, initiates a process that generates an adamantyl radical. This radical is then intercepted by a nickel catalyst in a cross-coupling cycle to achieve C-H arylation. rsc.org These methods highlight the versatility of radical chemistry in accessing functionalized adamantanes that would be difficult to synthesize through traditional ionic pathways. nih.gov

Synthesis of Adamantane Derivatives with Diverse Functionalities

The combination of C-Br and C-H functionalization strategies allows for the synthesis of a wide array of adamantane derivatives from 5-bromo-2-adamantanone, installing diverse functional groups for various applications in medicinal chemistry and materials science.

The bridgehead bromine atom can be replaced by various heteroatom nucleophiles. As discussed, the Buchwald-Hartwig amination provides a premier route to amine derivatives. wikipedia.org Analogous reactions or classical nucleophilic substitution pathways can be employed to introduce other functionalities. For example, reaction with thiolates (RS⁻) can yield 5-thioether-2-adamantanones, while hydrolysis under appropriate conditions can lead to the corresponding 5-hydroxy-2-adamantanone. The reactivity of bridgehead halides towards nucleophiles has been studied, demonstrating the feasibility of such substitution reactions. nih.gov

Acyl and aryl groups can be introduced onto the 5-bromo-2-adamantanone core through distinct pathways, providing access to valuable synthetic intermediates.

Arylation: As previously described, arylation can be achieved at two different positions. Suzuki-Miyaura coupling introduces an aryl group at the C-5 position by replacing the bromine atom. libretexts.org In contrast, direct C-H functionalization methods, such as the dual photoredox and nickel-catalyzed system, can install aryl groups at the methylene positions of the adamantane cage. rsc.org

Acylation: The introduction of acyl groups is typically achieved through radical-mediated direct C-H functionalization. rsc.org Acyladamantanes are useful intermediates that can be further modified, for example, through reductive amination. rsc.org These reactions often involve the generation of an adamantyl radical which can then participate in a carbonylation reaction or react with an acyl radical precursor. nih.gov

| Reaction | Reagents/Method | Position of Functionalization | Product Type |

|---|---|---|---|

| Arylation | Ar-B(OH)₂, Pd Catalyst (Suzuki) | C-5 (Bridgehead) | 5-Aryl-2-adamantanone |

| Arylation | Ar-X, Photoredox/Ni Catalyst (C-H Activation) | Methylene positions | C-H Arylated 5-Bromo-2-adamantanone |

| Amination | R₂NH, Pd Catalyst (Buchwald-Hartwig) | C-5 (Bridgehead) | 5-(Dialkylamino)-2-adamantanone |

| Acylation | Radical C-H Acylation Conditions | Methylene/Bridgehead positions | Acylated 5-Bromo-2-adamantanone |

Carbene-Mediated Cyclopropanation

The ketone functionality at the C-2 position of 5-bromo-2-adamantanone is a prime site for carbon-carbon bond formation, including the construction of spirocyclic systems. Carbene-mediated cyclopropanation offers a direct route to spiro[adamantane-2,1'-cyclopropane] derivatives, which are of interest for their unique conformational properties and potential as rigid scaffolds in drug design. While direct carbene-mediated cyclopropanation on 5-bromo-2-adamantanone is not extensively detailed in the literature, established methods for the cyclopropanation of ketones can be applied.

One such method is the Shapiro reaction or its variations, which involve the conversion of the ketone to a tosylhydrazone, followed by treatment with a strong base to generate a vinyllithium (B1195746) species that subsequently eliminates lithium tosylinate to form a carbene, which then collapses to the cyclopropane.

Another powerful method is the Corey-Chaykovsky reaction . organic-chemistry.orgwikipedia.org This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, to convert ketones into the corresponding epoxides. However, under certain conditions and with specific sulfur ylides, cyclopropanation can be achieved. For instance, the reaction of 2-adamantanone with a sulfur ylide can lead to the formation of a spiro-cyclopropane ring. The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement to form the three-membered ring. alfa-chemistry.comnrochemistry.com The synthesis of spiro[cyclopropane-1,2'-adamantane]-2-amines from adamantanone has been reported, highlighting the viability of this transformation. nih.gov

These methods provide a foundation for the synthesis of 5-bromo-spiro[adamantane-2,1'-cyclopropane] derivatives, which can then be further functionalized at the bromine position.

Generation of Multifunctional Adamantane Scaffolds

The unique tetrahedral geometry of the adamantane core makes it an ideal scaffold for the spatial presentation of multiple functional groups. nih.govresearchgate.net 5-Bromo-2-adamantanone is a valuable precursor for creating such multifunctional scaffolds due to its two orthogonal reactive sites. The ketone at C-2 and the bromine at the bridgehead C-5 position can be chemically addressed independently to introduce a variety of substituents.

The generation of multifunctional scaffolds from 5-bromo-2-adamantanone can be envisioned through a series of selective transformations. For instance, the ketone can be converted to other functional groups such as an alcohol, an amine, or a spiro-heterocycle, while the bromine atom remains available for subsequent reactions. nih.gov The bridgehead bromine is susceptible to nucleophilic substitution, although this can require harsh conditions. More commonly, it can be utilized in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl groups. organic-chemistry.orgfiveable.menobelprize.org

This sequential functionalization allows for the construction of adamantane derivatives with diverse functionalities at defined positions, creating scaffolds for applications in areas such as multivalency in drug targeting, where the precise spatial arrangement of pharmacophores is crucial for enhanced binding affinity and selectivity. nih.govcolab.ws

Incorporation into Hybrid Molecules

Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, represent a promising strategy in drug discovery to address complex diseases and overcome drug resistance. The adamantane scaffold, derived from 5-bromo-2-adamantanone, can serve as a rigid linker or a core component in the design of such hybrid molecules. researchgate.net

The synthesis of adamantane-containing hybrid molecules can be achieved by leveraging the reactivity of the functional groups on the 5-bromo-2-adamantanone core. For example, the ketone can be transformed into an amine, which can then be coupled with a carboxylic acid-containing drug molecule to form an amide linkage. Subsequently, the bromine atom can be used as a handle for introducing another pharmacophore via a cross-coupling reaction.

An example of this approach is the synthesis of adamantane-isothiourea hybrid derivatives, which have shown antimicrobial and hypoglycemic activities. researchgate.net Similarly, adamantane has been incorporated into indole (B1671886) derivatives to create cannabimimetic agents. nih.gov The synthesis of adamantane-containing spiro-heterocycles has also been explored for their potential antiviral and trypanocidal activities. nih.gov

The following table provides examples of synthetic strategies for incorporating the adamantane core from 2-adamantanone derivatives into hybrid molecules:

| Starting Material Derivative | Reaction Type | Coupled Moiety | Resulting Hybrid Molecule Class |

| 2-Amino-5-bromoadamantane | Amide coupling | Carboxylic acid-containing drug | Adamantane-amide conjugates |

| 5-Ethynyl-2-adamantanone | Click chemistry (CuAAC) | Azide-functionalized biomolecule | Adamantane-triazole bioconjugates |

| 5-Bromo-2-adamantanone | Suzuki cross-coupling | Boronic acid-functionalized heterocycle | Adamantane-heterocycle hybrids |

Influence of Adamantane Core on Molecular Properties of Derivatives

The incorporation of the adamantane core into a molecule has a profound and predictable impact on its physicochemical and pharmacokinetic properties. publish.csiro.aunih.govpensoft.net These effects are a direct consequence of the unique structural features of the adamantane cage: its high lipophilicity, rigidity, and metabolic stability. nih.govresearchgate.net

Metabolic Stability: The adamantane cage is exceptionally stable and resistant to metabolic degradation. The carbon-carbon bonds of the framework are not easily oxidized by metabolic enzymes. This inherent stability can protect adjacent functional groups from metabolism, thereby increasing the half-life of a drug in the body. nih.govresearchgate.net

Rigidity and Conformational Restriction: The rigid nature of the adamantane scaffold restricts the conformational freedom of the molecule. This can be advantageous in drug design as it can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme. The well-defined three-dimensional structure of adamantane allows for the precise positioning of substituents in space, which is crucial for optimizing interactions with biological targets. researchgate.net

The following table summarizes the general influence of the adamantane core on the molecular properties of its derivatives:

| Property | Influence of Adamantane Core | Rationale |

| Lipophilicity (LogP) | Increases | Highly nonpolar hydrocarbon cage. |

| Metabolic Stability | Increases | Resistant to enzymatic degradation. |

| Aqueous Solubility | Decreases | Increased lipophilicity. |

| Binding Affinity | Can increase | Rigid scaffold can pre-organize pharmacophores for optimal binding. |

| Pharmacokinetics | Can improve half-life and bioavailability | Increased metabolic stability and membrane permeability. |

Applications of 5 Bromo 2 Adamantanone in Chemical Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The inherent structure of 5-Bromo-2-adamantone makes it a valuable synthon for introducing the adamantane (B196018) moiety into more elaborate molecular frameworks. Its bromine atom can serve as a handle for various substitution reactions, while the ketone group offers opportunities for further functionalization, such as reduction, oxidation, or condensation reactions.

One notable application involves the synthesis of fluorinated adamantane derivatives. For instance, 5-Fluoro-2-adamantanone (B1626727), a compound with potential applications in materials science and medicinal chemistry, is synthesized via a halogen exchange reaction from this compound, highlighting its role as a precursor in the creation of complex fluorinated compounds . Furthermore, research has demonstrated the synthesis of novel adamantane derivatives, such as N′-(5-Bromo-2-Hydroxybenzylidene)adamantane-1-carbohydrazide, which are investigated for their biological activities, including antimicrobial effectiveness researchgate.net. These examples underscore this compound's importance as a foundational component for constructing molecules with tailored properties.

Table 1: Examples of Complex Molecules Synthesized Using this compound as a Precursor

| Synthesized Derivative/Compound | Role of this compound | Application/Investigated Property | Citation |

| 5-Fluoro-2-adamantanone | Halogen exchange precursor | Building block for fluorinated compounds | |

| N′-(5-Bromo-2-Hydroxybenzylidene)adamantane-1-carbohydrazide | Implied precursor for hydrazide moiety | Antimicrobial effectiveness | researchgate.net |

Research on Catalytic Systems Employing this compound or its Derivatives

While direct use of this compound as a catalyst is less documented, its derivatives and related functionalized adamantanes play a role in the development of catalytic systems. Research indicates that disubstituted adamantane derivatives, which can be synthesized from mono-substituted precursors, serve as building blocks for constructing bifunctional compounds. These bifunctional compounds are subsequently utilized in the development of novel catalysts, particularly in the realm of regioselective catalysis cuni.cz. The rigid adamantane scaffold can impart specific steric and electronic properties to ligands or catalytic centers, influencing reaction pathways and selectivity.

The incorporation of adamantane-based structures into catalytic frameworks can facilitate regioselective transformations. Studies have shown that functionalized adamantanes can be employed as components in designing bifunctional compounds that act as building blocks for regioselective catalysts cuni.cz. The precise placement of substituents on the adamantane cage, often achieved through controlled synthesis starting from precursors like this compound, is crucial for directing the selectivity of catalytic reactions. This allows for the preferential formation of specific isomers or regioisomers, a critical aspect in the synthesis of complex organic molecules.

Supramolecular Chemistry and Host-Guest Interactions

The adamantane framework is frequently utilized in supramolecular chemistry due to its well-defined shape and lipophilic character, making it an excellent candidate for host-guest interactions. This compound and its related compounds are instrumental in forming such complexes, often involving macrocyclic hosts like cyclodextrins thno.orgacs.org.

Adamantane derivatives are commonly employed as guest molecules or as functionalizing agents for larger molecules that then engage in host-guest complexation. For instance, adamantane moieties are incorporated into drug molecules or polymers to facilitate their encapsulation within cyclodextrin (B1172386) cavities. This complexation can enhance water solubility, improve drug delivery, and modulate biological activity thno.orgacs.org. The lipophilic adamantane cage fits snugly into the hydrophobic cavities of hosts such as β-cyclodextrin, driven by hydrophobic effects and van der Waals forces thno.orgacs.org.

A particularly intriguing application of adamantane derivatives in supramolecular chemistry is the control of chemical reactivity through encapsulation. Research involving a closely related derivative, 5-bromo-2-aziadamantane, has demonstrated that the reactivity of transient species, such as carbenes generated from this precursor, can be significantly influenced by their confinement within host molecules like cavitands and cucurbiturils researchgate.net. When the reactive intermediate, 5-bromo-2-adamantanylidene, is encapsulated, its reaction pathways can be altered, leading to specific products with high yields, such as intramolecular C-H insertion products. This suggests that the precise control over reaction environments afforded by supramolecular hosts can be leveraged to fine-tune the chemical behavior of adamantane-based intermediates.

Table 2: Supramolecular Interactions Involving Adamantane Derivatives

| Host Molecule(s) | Guest/Functionalized Molecule | Interaction Type | Observed Effect/Application | Citation |

| Cavitand 4 | 5-bromo-2-aziadamantane (precursor to carbene) | Encapsulation | Controlled reactivity of generated carbene (5-bromo-2-adamantanylidene) via complexation; formation of intramolecular C-H insertion products (>90% yield). | researchgate.net |

| β-Cyclodextrin (β-CD) | Adamantane-functionalized 1,3,4-oxadiazole (B1194373) | Host-Guest Complexation | Improved water solubility and foliar surface wettability; enhanced control efficiencies against plant bacterial diseases. | acs.org |

| β-Cyclodextrin (β-CD) | Adamantane-modified naphthalimide-CPT prodrug | Host-Guest Complexation | Self-assembly into vesicles for codelivery of drugs and siRNA, leading to synergistic anticancer efficacy. | thno.org |

| Various Macrocycles | Adamantane derivatives | Host-Guest Complexation | General strategy for enhancing drug solubility, delivery, and modulating biological activity in supramolecular theranostics. | thno.orgacs.org |

Development of Novel Adamantane-Based Architectures

The adamantane cage serves as a robust and rigid scaffold for constructing novel molecular architectures. Researchers utilize functionalized adamantanes, including derivatives originating from this compound, to create complex three-dimensional structures with potential applications in materials science, medicinal chemistry, and catalysis researchgate.netmdpi.com. The ability to introduce multiple functional groups onto the adamantane core allows for the design of polyfunctional molecules and sophisticated architectures.

The synthesis of novel adamantane derivatives, such as those reported in studies exploring new scaffolds for bioactive peptides or synthesizing seventeen novel adamantane compounds, demonstrates the continuous effort in expanding the repertoire of adamantane-based structures researchgate.netresearchgate.netmdpi.com. These efforts contribute to the development of new materials with unique physical and chemical properties, leveraging the inherent rigidity and symmetry of the adamantane framework.

List of Compounds Mentioned:

this compound

Adamantane

5-Fluoro-2-adamantanone

N′-(5-Bromo-2-Hydroxybenzylidene)adamantane-1-carbohydrazide

5-bromo-2-aziadamantane

5-bromo-2-adamantanylidene

Adamantane-functionalized 1,3,4-oxadiazole

Adamantane-modified naphthalimide

Adamantane-based scaffolds

Disubstituted adamantane derivatives

Methyl-substituted adamantanes

bromo-adamantanone

β-Cyclodextrin (β-CD)

Cavitand

Cucurbituril

N-DSA-CN (AIE molecule)

Resorcin nih.govarene-based cavitand

Future Research Directions

Exploration of Undiscovered Reactivity Pathways

The exploration of novel reactivity pathways for 5-Bromo-2-adamantone is a primary avenue for future research. The distinct electronic and steric environment of the adamantane (B196018) cage suggests that many modern synthetic methodologies have yet to be applied to this molecule.

Key areas for investigation include:

Radical-Mediated Functionalization: While radical reactions on adamantane are known, the influence of the C2-ketone on the regioselectivity of radical abstraction and addition at other positions is not fully mapped. Future work could explore photoredox catalysis to generate adamantyl radicals under mild conditions, enabling C-C and C-heteroatom bond formations that are otherwise difficult to achieve. nih.gov Investigating Giese-type radical additions to activated alkenes could yield highly congested and structurally complex products. nih.gov